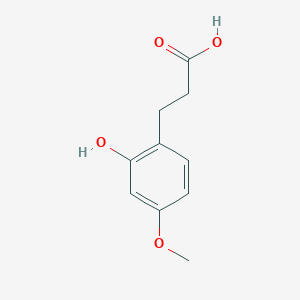

3-(2-Hydroxy-4-methoxyphenyl)propanoic acid

Description

Properties

CAS No. |

21144-17-2 |

|---|---|

Molecular Formula |

C10H12O4 |

Molecular Weight |

196.20 g/mol |

IUPAC Name |

3-(2-hydroxy-4-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C10H12O4/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13) |

InChI Key |

CGWRDLSMEFSEDN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)CCC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

A common starting material is L-tyrosine or its derivatives, which provide the phenolic core with a side chain amenable to modification. The process often begins with selective O-alkylation or O-aralkylation at the phenolic hydroxyl group using alkyl or aralkyl halides in the presence of bases and chelating agents, under suitable solvents to yield protected intermediates.

Stepwise Synthesis Outline

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Selective O-alkylation of L-tyrosine | Base (NaOH, KOH, Na2CO3, or NaHCO3), alkyl/aryl halide, chelating agent, solvent | Ensures regioselective protection of phenol |

| 2 | Diazotization of amino group | Sodium nitrite in acidic medium | Converts amino group to diazonium salt for further transformations |

| 3 | Dialkylation of diazonium intermediate | Excess alkylating agent, base, solvent | Introduces alkyl groups, forming optically pure compounds |

| 4 | Esterification (optional) | Acid catalyst, alcohol (e.g., methanol), reflux | Converts acid to methyl ester for purification or further modification |

| 5 | Debenzylation or deprotection | Catalysts such as Pd/C, Pd(OH)2, Raney-Ni, or TiCl4 with dichloromethane | Removes protecting groups to yield free hydroxy acid |

| 6 | Oxidation to acid | Chromium trioxide with sulfuric acid or sodium chlorite/TEMPO/bleach | Converts intermediates to desired acid functionality |

This sequence yields 3-aryl-2-hydroxy propanoic acid derivatives, including 3-(2-hydroxy-4-methoxyphenyl)propanoic acid, in high enantiopurity (97–99%) and moderate overall yields (40–45%).

Alternative Preparation via Ester Hydrolysis

Another common approach uses methyl esters of 3-(2-hydroxy-4-methoxyphenyl)propanoic acid as intermediates. The ester can be prepared by esterification of the acid or via other synthetic routes. Hydrolysis of the methyl ester under basic conditions (e.g., potassium hydroxide in alcoholic aqueous solution at elevated temperature) affords the free acid.

| Reaction | Conditions | Yield | Notes |

|---|---|---|---|

| Hydrolysis of methyl ester to acid | KOH, 50% alcoholic water, 78°C, 6 h | High yield (typically >90%) | Efficient conversion with minimal side reactions |

Purification and Characterization

Purification steps typically involve crystallization or filtration after reaction completion. Drying under vacuum at moderate temperatures (around 50°C) ensures removal of solvents and moisture without decomposition.

Characterization methods include:

- High-performance liquid chromatography (HPLC) for purity assessment (e.g., purity >95%)

- Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation

- Melting point determination to verify compound identity and polymorphism

- Mass spectrometry for molecular weight confirmation

Summary of Key Data for Preparation

| Parameter | Details |

|---|---|

| Starting materials | L-tyrosine derivatives, methyl esters |

| Key reagents | Alkyl/aryl halides, bases (NaOH, KOH), oxidants (CrO3, NaClO2/TEMPO) |

| Catalysts | Pd/C, Pd(OH)2, Raney-Ni, TiCl4 |

| Reaction conditions | Reflux, room temperature stirring, controlled pH |

| Yields | 40–45% for multi-step synthesis; >90% for ester hydrolysis |

| Enantiopurity | 97–99% ee |

| Purification | Crystallization, vacuum drying |

| Characterization | HPLC, NMR, MS, melting point |

Research Findings and Comparative Analysis

- The disclosed process in patent literature emphasizes a novel, simple route starting from commercially available materials, achieving high optical purity and reasonable yield.

- The use of selective O-alkylation and diazotization enables regioselective functionalization, critical for obtaining the desired substitution pattern on the aromatic ring.

- Ester hydrolysis under basic conditions is a reliable method to obtain the free acid from methyl esters, as supported by literature.

- Debenzylation using palladium catalysts is effective for removing protecting groups without affecting sensitive functionalities.

- Oxidation steps require careful choice of oxidants to avoid over-oxidation or degradation.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly used.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted phenolic acids depending on the nucleophile used.

Scientific Research Applications

3-(2-Hydroxy-4-methoxyphenyl)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. One key target is the GPR41 receptor, which plays a crucial role in lipid metabolism and anti-obesity effects . The compound activates this receptor, leading to the stimulation of lipid catabolism pathways and improvement of hepatic steatosis . Additionally, it inhibits prostaglandin E2 production, which contributes to its anti-inflammatory properties .

Comparison with Similar Compounds

Structural and Functional Overview

The biological activity and metabolic fate of phenylpropanoic acid derivatives are heavily influenced by substituent patterns (hydroxy, methoxy, halogen, or glycosyl groups). Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

Key Findings

Antimicrobial Activity

- Chlorinated Derivatives: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid exhibits selective antimicrobial activity against E. coli and S. aureus, likely due to enhanced electron-withdrawing effects from chlorine atoms, which improve bacterial membrane penetration .

- Methoxy/Hydroxy Derivatives: 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid shows moderate activity against Mycobacterium smegmatis , whereas the target compound (2-hydroxy-4-methoxy) lacks direct antimicrobial data in the reviewed evidence, suggesting its role is primarily metabolic.

Metabolic Pathways

- Phase II Metabolism: Derivatives like 3-(3-hydroxyphenyl)propanoic acid undergo extensive sulfation and glucuronidation (e.g., 3-(3′-hydroxyphenyl)propanoic acid-4′-sulfate), prolonging their plasma half-life .

- Gut Microbiome Role: 3-(2-Hydroxy-4-methoxyphenyl)propanoic acid is a downstream metabolite of herniarin, formed via colonic bacterial activity, and accumulates in plasma with kinetics suggesting colonic absorption .

Structural Influence on Function

- Substituent Position: The 2-hydroxy-4-methoxy configuration in the target compound distinguishes it from isomers like 3-(4-hydroxy-3-methoxyphenyl)propanoic acid. This positional variance may affect hydrogen bonding and enzyme interactions, altering metabolic stability .

- Glycosylation : The glucosylated form of the target compound (C₁₆H₂₂O₉) enhances solubility and may facilitate transport in plants, though its bioactivity in humans remains underexplored .

Biological Activity

3-(2-Hydroxy-4-methoxyphenyl)propanoic acid, also known as HMPA (3-(4-hydroxy-3-methoxyphenyl)propionic acid), is a compound derived from the metabolism of dietary polyphenols. It has garnered attention for its potential biological activities, particularly in the realms of antidiabetic, anticancer, and neuroprotective effects. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Metabolism

The compound belongs to the phenylpropanoid family, characterized by a propionic acid moiety attached to a phenolic ring. It is primarily produced by gut microbiota through the metabolism of 4-hydroxy-3-methoxycinnamic acid (HMCA) . The metabolic pathway involves various enzymes that facilitate its conversion, indicating its bioavailability and potential physiological effects.

1. Antidiabetic Properties

Research indicates that HMPA exhibits significant antidiabetic effects. In animal models, it has been shown to improve glucose metabolism and enhance insulin sensitivity. The compound activates signaling pathways that regulate glucose homeostasis, potentially reducing hyperglycemia in diabetic conditions .

2. Anticancer Effects

HMPA has demonstrated promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including colorectal and breast cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression . For example, a study reported that certain derivatives of HMPA exhibited IC50 values in the low micromolar range against HCT-116 cells, indicating potent antiproliferative activity .

3. Neuroprotective Effects

The neuroprotective potential of HMPA is highlighted by its ability to cross the blood-brain barrier (BBB) and exert protective effects against oxidative stress in neuronal cells. In vitro studies have shown that it can inhibit acetylcholinesterase (AChE) activity, suggesting potential benefits in treating neurodegenerative diseases like Alzheimer's .

HMPA's biological activities are mediated through various molecular mechanisms:

- Receptor Interactions : HMPA interacts with several receptors, including GPR41 and GPR43, which are involved in metabolic regulation .

- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cells .

- Modulation of Gene Expression : HMPA influences the expression of genes related to lipid metabolism and inflammation, contributing to its anti-obesity effects .

Case Studies and Research Findings

Several studies have investigated the effects of HMPA in different contexts:

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-(2-Hydroxy-4-methoxyphenyl)propanoic acid, and how do they influence experimental design?

- Answer : The compound has a molecular formula of , a molecular weight of 196.20 g/mol, and a monoisotopic mass of 196.073559 . Its pKa is critical for solubility and ionization: related methoxyphenylpropanoic acids (e.g., 3-(4-Methoxyphenyl)propanoic acid) have a pKa of ~4.689, suggesting moderate acidity . These properties dictate solvent selection (e.g., aqueous buffers at pH >5 for deprotonation) and chromatographic conditions (reverse-phase HPLC with acidic mobile phases).

Q. How is 3-(2-Hydroxy-4-methoxyphenyl)propanoic acid synthesized, and what are common derivatives used in research?

- Answer : While direct synthetic routes are not detailed in the evidence, analogous compounds (e.g., 2-Hydroxy-4-methoxybenzoic acid) are produced via β-oxidation of carboxylic acids in gut microbiota . Derivatives like 3-(2-hydroxy-4-methoxyphenyl)propanoic acid hexose have been identified in Citrus species using HPLC-UV-MS, indicating glycosylation as a natural modification pathway . Laboratory synthesis likely involves Friedel-Crafts acylation or ester hydrolysis, followed by purification via recrystallization or column chromatography.

Q. What analytical methods are suitable for identifying and quantifying this compound in complex matrices?

- Answer : High-resolution mass spectrometry (HRMS) coupled with HPLC-UV is recommended. For example, in Citrus extracts, the compound was detected as a hexose conjugate ([M−H]⁻ ion at m/z 357) with MS² fragmentation at m/z 194 and 151 . For quantification, calibration curves using certified reference standards and internal normalization (e.g., deuterated analogs) improve accuracy in biological samples.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of 3-(2-Hydroxy-4-methoxyphenyl)propanoic acid across different models?

- Answer : Discrepancies between in vitro (e.g., hepatic microsomes) and in vivo (e.g., rodent models) metabolic profiles may arise from interspecies variability in enzyme expression or gut microbiota activity . To address this:

- Use isotopic labeling (e.g., -labeled compound) to track metabolic flux.

- Perform comparative studies with germ-free vs. conventional animals to isolate microbiota contributions.

- Validate findings with human fecal incubations or organ-on-chip systems.

Q. What advanced techniques are required to characterize phase II metabolites (e.g., sulfates, glucuronides) of this compound?

- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is optimal. Key steps include:

- Sample preparation : Solid-phase extraction (SPE) to enrich metabolites from urine or plasma.

- Fragmentation analysis : MS²/MS³ to distinguish isobaric metabolites (e.g., 3-(4′-hydroxy-3′-methoxyphenyl)propanoic acid-O-sulfate vs. -O-glucuronide) based on neutral loss patterns (e.g., 80 Da for sulfates) .

- Quantitative validation : Synthesize authentic standards for each metabolite or use computational prediction tools (e.g., MetFrag).

Q. How does the methoxy group at the 4-position influence the compound’s biological activity compared to its hydroxylated analogs?

- Answer : The 4-methoxy group enhances lipophilicity, affecting membrane permeability and interaction with targets like enzymes or receptors. For example:

- In antioxidant assays, methoxy-substituted phenylpropanoids show reduced radical scavenging activity compared to hydroxylated analogs due to decreased hydrogen-donating capacity.

- In metabolic studies, the methoxy group slows dehydroxylation by microbiota, altering the production of downstream metabolites like 3-(4-hydroxyphenyl)propanoic acid .

- Experimental validation : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2) between methoxy- and hydroxy-substituted derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.